Avn-944

Catalog No.
S548854
CAS No.
297730-17-7
M.F
C25H27N5O5
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avn-944

CAS Number

297730-17-7

Product Name

Avn-944

IUPAC Name

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1

InChI Key

GYCPCOJTCINIFZ-OXJNMPFZSA-N

SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AVN 944, AVN-944, AVN944, carbamic acid, ((1S)-1-(3-((((3-methoxy-4-(5-oxazolyl)phenyl)amino)carbonyl)amino)phenyl)ethyl)-, (1R)-1-(cyanomethyl)propyl ester

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Isomeric SMILES

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Description

The exact mass of the compound Avn-944 is 477.20122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Properties

AVN-944 acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide synthesis. Guanine nucleotides are essential building blocks for RNA, the genetic material of many viruses. By inhibiting IMPDH, AVN-944 disrupts viral RNA synthesis, potentially preventing viral replication.

Studies have shown promise for AVN-944 against arenaviruses, a family of viruses that includes lymphocytic choriomeningitis virus (LCMV) and Junin virus, the causative agent of Argentine hemorrhagic fever. In vitro and in vivo research suggests that AVN-944 effectively inhibits arenavirus replication [1, 2, 3].

Anti-Cancer Effects

AVN-944's ability to inhibit IMPDH also holds potential for cancer treatment. Rapidly dividing cancer cells have a high demand for guanine nucleotides. By inhibiting IMPDH, AVN-944 may limit the ability of cancer cells to synthesize RNA and DNA, leading to cell death.

Research suggests that AVN-944 exhibits anti-cancer activity against various cancers, including multiple myeloma and acute myeloid leukemia [4]. Studies have shown that AVN-944 can induce apoptosis (programmed cell death) in cancer cells and may also have an impact on the tumor microenvironment [4].

It is important to note that AVN-944 is currently under investigation for research purposes only and is not yet approved for clinical use.

While research on AVN-944's applications is ongoing, further studies are needed to determine its safety and efficacy in humans.

  • [1] Dunham EC, et al. (2018) Antiviral Research. 157:140-150 antiviral activity against Junin virus: )
  • [2] Park JG, et al. (2020) Journal of Virology. 94(7) antiviral activity against LCMV: )
  • [3] Desarey Morales Vasquez, et al. (2020) Viruses. 12(9): 1041 in vitro and in vivo studies against arenaviruses: )
  • [4] Kevin Chiem, et al. (2023) Microbiology Spectrum. 11(4):e0474522 anti-cancer properties: )

Avn-944 is a selective, noncompetitive inhibitor of inosine 5-monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide biosynthesis. It has a high affinity for both human isoforms of IMPDH, with inhibition constants (Ki) ranging between 6 to 10 nM . This compound is primarily investigated for its potential therapeutic effects in treating various hematologic malignancies and solid tumors, where IMPDH is often upregulated .

Avn-944 acts as a specific inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme involved in guanine nucleotide synthesis [, ]. Guanine nucleotides are crucial building blocks for DNA and RNA, the genetic material of cells. By inhibiting IMPDH, Avn-944 disrupts the production of guanine nucleotides, thereby hindering cancer cell proliferation and potentially inducing cell death [, ].

Studies suggest that Avn-944 may have a selective effect on cancer cells. While it disrupts guanine nucleotide synthesis in cancer cells, it appears to only temporarily slow the growth of normal cells lacking the dependence on de novo guanine synthesis [].

Avn-944's primary mechanism involves the inhibition of IMPDH, which leads to a decrease in intracellular guanosine triphosphate (GTP) levels. This depletion triggers a cascade of biochemical responses, including the activation of apoptotic pathways in cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis through mechanisms involving caspases and cyclin-dependent kinase inhibitors .

Avn-944 exhibits significant antiproliferative effects against various cancer cell lines. In studies, it has been noted to induce apoptosis through both caspase-dependent and independent pathways. Specifically, it activates caspase-2 and caspase-9, leading to cell death in prostate cancer cells . Furthermore, it has been associated with the downregulation of anti-apoptotic proteins such as survivin and XIAP, enhancing its pro-apoptotic effects .

The synthesis of Avn-944 typically involves multi-step organic reactions that include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods may involve:

  • Formation of the core structure through condensation reactions.
  • Functionalization at specific positions to enhance activity against IMPDH.
  • Purification using techniques such as chromatography to isolate the active compound.

Due to its complexity, synthesis is often conducted in specialized laboratories.

Avn-944 is primarily being explored for its applications in oncology, particularly for treating advanced hematologic malignancies such as leukemia and lymphoma. Clinical trials have indicated its potential to induce cancer cell death and improve outcomes in patients resistant to conventional therapies . Additionally, its role in modulating immune responses against tumors is under investigation.

Several compounds share structural or functional similarities with Avn-944, notably other IMPDH inhibitors. Here are a few:

Compound NameMechanismUnique Features
Mycophenolate mofetilIMPDH inhibitorUsed primarily as an immunosuppressant in organ transplantation
RibavirinNucleoside analogBroad-spectrum antiviral activity; also inhibits IMPDH
VX-497IMPDH inhibitorDeveloped for antiviral applications; shows similar potency against IMPDH

Avn-944 stands out due to its selective action on cancer cells and its unique ability to induce apoptosis through multiple pathways, making it a promising candidate for targeted cancer therapies .

Kinetic Analysis of Inosine Monophosphate Dehydrogenase Isoforms I/II Binding

Avn-944 functions as a selective, noncompetitive inhibitor of inosine monophosphate dehydrogenase that demonstrates high potency against both human isoforms of the enzyme [1] [2]. The compound exhibits exceptional binding affinity with Ki values ranging from 6-10 nanomolar for both human Inosine Monophosphate Dehydrogenase isoforms I and II [3] [4]. This represents approximately 3- to 40-fold greater potency compared to mycophenolic acid, depending on the specific cell line tested [5].

The kinetic mechanism of Avn-944 inhibition follows an uncompetitive pattern with respect to both substrates. Human Inosine Monophosphate Dehydrogenase consists of two major isoforms that share 84% amino acid sequence identity but demonstrate distinct regulatory properties [6] [7]. While both isoforms are subject to noncompetitive inhibition by Avn-944, the isoforms exhibit different nucleotide binding characteristics that may influence their regulatory roles [8]. Inosine Monophosphate Dehydrogenase type I demonstrates preferential binding to adenosine triphosphate, whereas Inosine Monophosphate Dehydrogenase type II shows greater affinity for adenosine monophosphate [8].

The enzyme catalyzes the rate-limiting step in de novo guanine nucleotide biosynthesis through conversion of inosine monophosphate to xanthosine monophosphate with concomitant reduction of nicotinamide adenine dinucleotide [9]. Kinetic studies reveal that substrate binding occurs through a random mechanism, with hydride transfer proceeding rapidly and nicotinamide adenine dinucleotide + hydrogen release preceding hydrolysis of the enzyme-xanthosine monophosphate covalent intermediate [9].

Guanosine Triphosphate Depletion Dynamics in Neoplastic Cells

Avn-944 treatment results in rapid and substantial depletion of intracellular guanosine triphosphate pools in cancer cells, with reductions of 50-80% typically observed within hours of exposure [10]. Time-course studies using human cancer cell lines demonstrate that guanosine triphosphate depletion occurs as early as 2 hours following drug administration [11]. In prostate cancer cells, treatment with 5 micromolar Avn-944 completely inhibited cell growth within 2 days of exposure, with the most sensitive cell line (LNCaP) showing viability reduced to 15% of control values after 3 days [5].

The kinetics of guanosine triphosphate depletion follow a predictable pattern that correlates with inhibition of Inosine Monophosphate Dehydrogenase activity. Studies in hematologic malignancy cell lines showed dose-proportional pharmacokinetics with mean time to maximum concentration of 1 hour and half-life of 1.5 hours at therapeutic doses [12]. Peak plasma concentrations of 2800 ng/mL were achieved at the 100 mg twice-daily dose, with area under the curve of 7228 hour- ng/mL [12].

The extent of guanosine triphosphate depletion varies among different cancer cell types, with hematologic malignancies showing particular sensitivity due to their dependence on de novo purine biosynthesis pathways [1]. Cancer cells generally demonstrate greater susceptibility to guanosine triphosphate depletion compared to normal cells because rapidly proliferating malignant cells have elevated requirements for nucleotide synthesis that cannot be adequately sustained by salvage pathways [9].

Secondary Effects on Nucleotide Biosynthesis Pathways

Avn-944 treatment produces significant alterations in nucleotide metabolism beyond direct guanosine triphosphate depletion. The compound causes compensatory increases in adenine nucleotide levels, suggesting enhanced flux of inosine monophosphate into adenine nucleotide biosynthesis when the guanine nucleotide pathway is blocked [13]. This metabolic reprogramming reflects the interconnected nature of purine biosynthetic pathways and the critical role of Inosine Monophosphate Dehydrogenase as a branch point enzyme.

The inhibition of de novo guanine nucleotide synthesis by Avn-944 results in profound disruption of ribosomal ribonucleic acid synthesis and processing. Treatment with the compound causes near-complete reduction in levels of 45S precursor ribosomal ribonucleic acid synthesis within 2 hours of exposure [10]. This effect occurs through mechanisms involving nucleolar stress and redistribution of nucleolar proteins including nucleolin, nucleophosmin, and nucleostemin from the nucleolus to the nucleoplasm [10].

The compound affects multiple aspects of nucleotide-dependent cellular processes. Avn-944 treatment leads to disruption of deoxyribonucleic acid and ribonucleic acid synthesis, which underlies its antiproliferative effects [1]. The magnitude of nucleotide pool alterations correlates with the sensitivity of cancer cells to growth inhibition, with cells expressing higher levels of Inosine Monophosphate Dehydrogenase type II showing greater susceptibility to treatment [14].

Studies examining purine metabolism in hepatocellular carcinoma revealed that Avn-944 treatment preferentially affects tumors with elevated purine biosynthetic enzyme expression [14]. The compound demonstrates enhanced efficacy when combined with inhibitors of complementary metabolic pathways, suggesting potential for rational combination approaches targeting nucleotide metabolism [14].

Modulation of Cell Cycle Regulatory Proteins

Avn-944 treatment results in significant alterations in the expression and activity of key cell cycle regulatory proteins. The compound induces differential cell cycle effects depending on the p53 status of treated cells. In cells with wild-type p53, such as LNCaP prostate cancer cells, Avn-944 causes G1 phase arrest accompanied by induction of p53 protein levels and its downstream effector p21 [5]. In contrast, cells with mutated or absent p53 protein experience S-phase arrest rather than G1 checkpoint activation [5].

The compound produces marked changes in cyclin expression patterns across different cell types. Avn-944 treatment consistently reduces levels of cyclin D2 in all studied cell lines, while effects on cyclins A and B1 are cell-line specific [5]. Cyclin E induction occurs in multiple cell types following treatment, suggesting activation of DNA damage response pathways [5]. These changes in cyclin expression correlate with the observed cell cycle arrest patterns and contribute to growth inhibition.

Avn-944 demonstrates particularly notable effects on apoptosis regulatory proteins. The compound causes marked suppression of survivin expression across multiple cancer cell types, including both androgen-sensitive and androgen-independent prostate cancer cells [5]. Survivin reduction represents a significant therapeutic advantage, as elevated survivin expression is associated with poor prognosis and chemotherapy resistance in many cancer types [15].

The compound also modulates pro-apoptotic protein expression in a p53-dependent manner. In cells with functional p53 signaling, Avn-944 treatment induces expression of p53 target proteins including Bok, Bax, and Noxa [5]. This induction contributes to the apoptotic response observed in sensitive cell lines and may overcome anti-apoptotic mechanisms that protect cancer cells from cell death.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

477.20121898 g/mol

Monoisotopic Mass

477.20121898 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I3NPL1V48Q

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), leukemia (unspecified), lymphoma (unspecified), multiple myeloma, and pancreatic cancer.

Pharmacology

Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.

Mechanism of Action

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses.

Other CAS

297730-17-7

Wikipedia

Avn-944

Dates

Modify: 2023-08-15
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
2: Huang M, Itahana K, Zhang Y, Mitchell BS. Depletion of guanine nucleotides leads to the Mdm2-dependent proteasomal degradation of nucleostemin. Cancer Res. 2009 Apr 1;69(7):3004-12. doi: 10.1158/0008-5472.CAN-08-3413. Epub 2009 Mar 24. PubMed PMID: 19318567.
3: Hamilton JM, Harding MW, Genna T, Bol DK. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers. J Clin Pharmacol. 2009 Jan;49(1):30-8. doi: 10.1177/0091270008325149. Epub 2008 Oct 29. PubMed PMID: 18971325.
4: Floryk D, Thompson TC. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. Int J Cancer. 2008 Nov 15;123(10):2294-302. doi: 10.1002/ijc.23788. PubMed PMID: 18712736; PubMed Central PMCID: PMC2887704.
5: Chen L, Pankiewicz KW. Recent development of IMP dehydrogenase inhibitors for the treatment of cancer. Curr Opin Drug Discov Devel. 2007 Jul;10(4):403-12. Review. PubMed PMID: 17659481.
6: Huang M, Ji Y, Itahana K, Zhang Y, Mitchell B. Guanine nucleotide depletion inhibits pre-ribosomal RNA synthesis and causes nucleolar disruption. Leuk Res. 2008 Jan;32(1):131-41. Epub 2007 Apr 25. PubMed PMID: 17462731

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